4-Fluorobenzoyladenosine 5'-triphosphate

Description

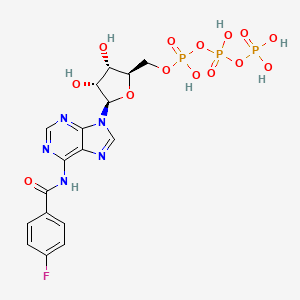

4-Fluorobenzoyladenosine 5'-triphosphate (4-FBzATP) is a synthetic nucleotide derivative in which the adenosine moiety is modified at the 4-position of the benzoyl group with a fluorine atom. This modification introduces unique electronic and steric properties compared to unmodified adenosine triphosphate (ATP) or other benzoyl-substituted ATP analogs. Fluorine’s high electronegativity and small atomic radius can alter the compound’s reactivity, binding affinity to enzymes, and stability under physiological conditions .

Properties

CAS No. |

58083-99-1 |

|---|---|

Molecular Formula |

C17H19FN5O14P3 |

Molecular Weight |

629.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-[(4-fluorobenzoyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H19FN5O14P3/c18-9-3-1-8(2-4-9)16(26)22-14-11-15(20-6-19-14)23(7-21-11)17-13(25)12(24)10(35-17)5-34-39(30,31)37-40(32,33)36-38(27,28)29/h1-4,6-7,10,12-13,17,24-25H,5H2,(H,30,31)(H,32,33)(H2,27,28,29)(H,19,20,22,26)/t10-,12-,13-,17-/m1/s1 |

InChI Key |

SWZZGDJMGIOGFU-CNEMSGBDSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |

Synonyms |

4-fluorobenzoyladenosine 5'-triphosphate para-fluorobenzoyladenosine 5'-triphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Analogs:

- Adenosine 5'-Triphosphate (ATP): The unmodified parent compound, critical for energy transfer and enzymatic reactions.

- Uridine 5'-Triphosphate (UTP): A pyrimidine nucleotide involved in carbohydrate metabolism, differing in the base moiety (uracil vs. adenine) .

- 4-Thiouridine 5'-Triphosphate (4S-UTP): A sulfur-substituted UTP analog with enhanced nucleophilic reactivity due to the thiol group .

- 2'-C-Methyladenosine 5'-Triphosphate: A methyl-modified ATP analog with altered ribose conformation, impacting enzyme recognition .

Comparative Analysis:

*Hypothetical based on fluorine’s steric/electronic effects. Direct data for 4-FBzATP is lacking.

Mechanistic Differences in Hydrolysis

ATP and its analogs undergo hydrolysis via two primary pathways:

Elimination-Addition Mechanism: Involves metaphosphate (PO₃⁻) intermediates, dominant in ATP tetraanions (ATP⁴⁻) and trianions (ATPH³⁻) at neutral to alkaline pH .

Addition-Elimination Mechanism: Proceeds via oxyphosphorane intermediates, observed in monoanions (ATPH₃⁻) and unionized ATPH₄ at acidic pH .

For 4-FBzATP, the fluorobenzoyl group may:

- Reduce Solvent Accessibility: Fluorine’s hydrophobicity could shield the terminal phosphate from nucleophilic attack, slowing hydrolysis compared to ATP .

- Alter Mg²⁺ Coordination: In ATP, Mg²⁺ stabilizes the triphosphate chain via tridentate binding, accelerating metaphosphate formation . Fluorine’s electronegativity might weaken this interaction, though experimental validation is needed.

Enzymatic and Receptor Interactions

- ATPases/Myosin Systems: ATP’s hydrolysis in myosin is Mg²⁺-dependent, with rate-limiting steps involving histidine-mediated proton transfer . Fluorobenzoyl modification could disrupt active-site interactions, analogous to how 2'-C-methyl modifications in ATP alter ribose-enzyme contacts .

- P2Y Receptors: UTP derivatives like 4S-UTP inhibit platelet P2Y₁₂ receptors . While 4-FBzATP’s adenine base may target purinergic receptors, fluorination could reduce binding affinity compared to unmodified ATP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.